2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride
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Overview
Description
2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride is a chemical compound with the molecular formula C8H7Cl2F2NO. It is known for its unique structure, which includes a pyridine ring substituted with a difluoroethyl group and a carbonyl chloride group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride typically involves the reaction of 2-(1,1-Difluoroethyl)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 2-(1,1-Difluoroethyl)pyridine
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
The reaction yields 2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form 2-(1,1-Difluoroethyl)pyridine-4-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The difluoroethyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.
Reduction: Reducing agents (LiAlH4), solvent (e.g., ether), low temperature.
Oxidation: Oxidizing agents (KMnO4), solvent (e.g., water), elevated temperature.
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The difluoroethyl group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Difluoroethyl)pyridine-4-carboxylic acid
- 2-(1,1-Difluoroethyl)pyridine-4-methanol
- 2-(1,1-Difluoroethyl)pyridine-4-thioester
Uniqueness
2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride is unique due to its combination of a difluoroethyl group and a carbonyl chloride group attached to a pyridine ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research.
Properties
IUPAC Name |
2-(1,1-difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO.ClH/c1-8(10,11)6-4-5(7(9)13)2-3-12-6;/h2-4H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLMWKZVLMAJMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(=O)Cl)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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